2-Methoxyphenyl benzenesulfonate

Description

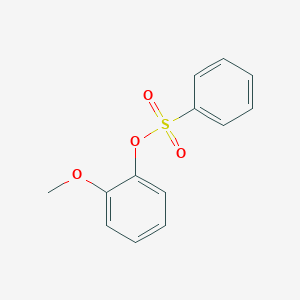

2-Methoxyphenyl benzenesulfonate is a sulfonate ester characterized by a benzenesulfonyl group linked via an oxygen atom to a 2-methoxyphenyl moiety. Its molecular formula is C₁₃H₁₂O₄S (inferred from ), with a molecular weight of 264.29 g/mol. This compound is synthesized through nucleophilic substitution reactions, where benzenesulfonyl chloride reacts with 2-methoxyphenol under basic conditions . Sulfonate esters like this are critical intermediates in organic synthesis, particularly for constructing heterocyclic compounds (e.g., styrylquinazolines) via coupling reactions .

Properties

CAS No. |

3900-91-2 |

|---|---|

Molecular Formula |

C13H12O4S |

Molecular Weight |

264.3g/mol |

IUPAC Name |

(2-methoxyphenyl) benzenesulfonate |

InChI |

InChI=1S/C13H12O4S/c1-16-12-9-5-6-10-13(12)17-18(14,15)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

JMZZLSIAGROKDK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonate Esters vs. Sulfonate Salts

Sulfonate esters, such as this compound, are less polar than their salt counterparts (e.g., sodium benzenesulfonate), making them preferable for reactions in organic solvents. However, they are prone to hydrolysis, yielding benzenesulfonic acid and 2-methoxyphenol . In contrast, sodium benzenesulfonate is widely used in detergents and nanowire synthesis due to its surfactant properties .

Sulfonate Esters vs. Sulfonamides

Sulfonamides, such as 2-bromo-5-methoxybenzenesulfonamide, exhibit hydrogen-bonding capabilities due to the –NH₂ group, enhancing their use in drug design (e.g., enzyme inhibition). Sulfonate esters, however, are more reactive in nucleophilic substitutions, facilitating their role in synthesizing complex molecules like quinazolines .

Structural Analogs with 2-Methoxyphenyl Moieties

The 2-methoxyphenyl group is a common motif in bioactive compounds. In NBOMe derivatives, it enhances receptor binding affinity but contributes to severe neurotoxicity . In HBK-series piperazines, it modulates serotonin receptor selectivity . For this compound, the ortho-methoxy group may sterically hinder hydrolysis compared to para-substituted analogs, though experimental data are lacking.

Comparison with Benzoate Esters

Sulfonate esters hydrolyze more readily than carboxylate esters due to the superior leaving group ability of –SO₃⁻ . This property makes them valuable in transient alkylation reactions but limits their stability in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.